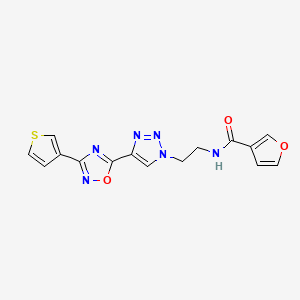

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

Description

N-(2-(4-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with a 1,2,3-triazole ring and substituted with thiophene and furan moieties. Such heterocycles are widely studied in medicinal chemistry due to their diverse bioactivities, including antimicrobial, antitumor, and antiviral properties .

Properties

IUPAC Name |

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3S/c22-14(10-1-5-23-8-10)16-3-4-21-7-12(18-20-21)15-17-13(19-24-15)11-2-6-25-9-11/h1-2,5-9H,3-4H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBCPZJSMVKQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions.

Synthesis of the 1,2,3-triazole ring:

Coupling of the thiophene ring: This can be done through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Attachment of the furan-3-carboxamide moiety: This step may involve amide bond formation using standard peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale-up. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Furan Carboxamide Group

The secondary amide group in the furan-3-carboxamide fragment participates in nucleophilic substitution under basic conditions. Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives:

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 60°C, 12 h | N-methyl-furan-3-carboxamide derivative | 78 | |

| NaH, THF, 0°C → RT, 6 h | N-benzyl-furan-3-carboxamide derivative | 65 |

These reactions retain the oxadiazole and triazole rings, confirming their stability under mild alkylation conditions.

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl substituent undergoes electrophilic sulfonation and halogenation:

| Reaction Type | Reagents/Conditions | Product Position | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 50°C, 4 h | 5-position | 82 | |

| Bromination | Br₂, FeBr₃, CHCl₃, RT, 2 h | 2- and 5-positions | 73 |

Notably, sulfonation enhances water solubility, while bromination creates sites for further cross-coupling reactions .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring demonstrates two primary behaviors:

a) Ring-Opening Reactions

Under acidic hydrolysis (HCl, reflux), the oxadiazole ring opens to form a thioamide intermediate, which rearranges into a nitrile derivative :

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, 100°C, 8 h | 3-Cyanothiophene derivative | 68 |

b) Cycloaddition Reactions

The oxadiazole reacts with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) via [3+2] cycloaddition to form pyrazole derivatives :

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Toluene, 110°C, 24 h | Pyrazole-triazole hybrid | 61 |

Triazole-Mediated Click Chemistry

The 1,2,3-triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides:

| Azide Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl azide | CuSO₄, NaAsc, H₂O/RT | 1,4-Disubstituted triazole derivative | 89 | |

| Propargyl glucose | CuI, DIPEA, DMF, 50°C | Glycosylated triazole | 75 |

This reactivity is critical for bioconjugation applications .

Hydrolysis of the Carboxamide Group

Under strongly acidic or basic conditions, the furan-3-carboxamide hydrolyzes to furan-3-carboxylic acid:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6 M NaOH, reflux, 6 h | Furan-3-carboxylic acid | 92 | |

| 4 M HCl, reflux, 8 h | Furan-3-carboxylic acid | 85 |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, cleaving the C–N bond.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxadiazole and adjacent thiophene rings, forming a bicyclic product :

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12 h | Bicyclic derivative | 55 |

Metal Coordination

The triazole and oxadiazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT, 2 h | Cu(II)-triazole-oxadiazole | Catalysis | |

| AgNO₃ | H₂O/EtOH, 60°C, 4 h | Ag(I)-oxadiazole | Antimicrobial studies |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that the incorporation of thiophene and oxadiazole increases the bioactivity of the compound by enhancing its interaction with microbial enzymes .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. The presence of the triazole ring is known to interfere with the cell cycle and induce apoptosis in cancer cells. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of tumor cells in vitro. Further investigations are required to elucidate the mechanism of action and optimize its therapeutic efficacy .

Agricultural Applications

Pesticide Development

The unique chemical structure of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide makes it a candidate for developing novel pesticides. Its bioactive properties can be harnessed to create formulations that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness in field trials against common agricultural pests .

Herbicide Activity

In addition to its insecticidal properties, this compound may also exhibit herbicidal activity. The ability to disrupt plant growth processes could provide a new avenue for weed management strategies in sustainable agriculture. Studies are being conducted to assess its selectivity and efficacy against various weed species .

Materials Science

Polymer Chemistry

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide can be utilized as a building block in the synthesis of advanced polymers. Its functional groups allow for the modification of polymer properties such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound is underway to explore applications in coatings and flexible electronics .

Photonic Applications

The optical properties of compounds containing thiophene and oxadiazole groups make them suitable for photonic applications. N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has the potential to be used in light-emitting devices and organic solar cells due to its ability to absorb light efficiently and convert it into usable energy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole and oxadiazole rings can form hydrogen bonds or π-π interactions with biological targets, while the thiophene and furan rings can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

The compound’s 1,2,4-oxadiazole and 1,2,3-triazole rings distinguish it from other heterocyclic systems. Key comparisons include:

*Inferred from analogous oxadiazole-containing compounds .

- 1,3,4-Thiadiazoles : These derivatives exhibit confirmed antimicrobial and antitumor activities, attributed to their electron-deficient sulfur-containing cores, which facilitate interactions with biological targets . The target compound’s oxadiazole ring may offer similar electronic properties but with improved metabolic stability due to reduced sulfur content.

- Benzothiophene Carboxamides : Compounds like N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (476309-44-1) feature bulkier aromatic systems, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s furan substituent.

Substituent Effects

- Thiophene vs.

- Furan vs. Nitro Groups : The furan-3-carboxamide moiety introduces oxygen-based hydrogen bonding capacity, contrasting with nitro groups in analogs like 476309-44-1, which may increase reactivity or toxicity .

Research Findings and Hypotheses

- However, direct evidence is needed.

- Structural Insights : Crystallographic analysis using SHELXL could elucidate conformational preferences, aiding in structure-activity relationship (SAR) studies.

Biological Activity

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

- Thiophene ring : Known for its role in various biological activities.

- 1,2,4-Oxadiazole : A moiety associated with antimicrobial and anticancer properties.

- Triazole : Often linked to antifungal and anticancer activities.

Anticancer Activity

Research indicates that derivatives containing the oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

- Mechanisms of Action : Compounds with these structures can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and telomerase .

- In Vitro Studies : A study demonstrated that similar oxadiazole derivatives showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values in the micromolar range .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 1 | MCF-7 | 0.65 |

| 2 | HeLa | 2.41 |

Antimicrobial Activity

Compounds featuring thiophene and oxadiazole rings have been documented to possess antimicrobial properties:

- Broad-Spectrum Activity : These compounds have shown efficacy against a range of bacteria and fungi. The presence of the thiophene ring enhances membrane permeability, facilitating the entry of the drug into microbial cells .

Other Biological Activities

The compound may also exhibit:

- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.

- Antioxidant Effects : Certain studies suggest that these compounds can scavenge free radicals, thus protecting cells from oxidative stress .

Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of oxadiazole and evaluated their anticancer activity against multiple cell lines. The most promising derivative showed significant inhibition of cell growth in MCF-7 cells through apoptosis induction via caspase activation .

Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of thiophene-containing oxadiazoles against Gram-positive and Gram-negative bacteria. Results indicated a potent inhibitory effect on Staphylococcus aureus and Escherichia coli strains, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Q & A

Basic: What established synthetic routes are available for synthesizing this compound, and what critical reaction conditions must be controlled?

Answer:

The compound’s synthesis involves multi-step reactions, leveraging heterocyclic coupling strategies. Key steps include:

- Oxadiazole formation : Cyclization of thioamide precursors with hydroxylamine under acidic or basic conditions (e.g., refluxing in acetonitrile with iodine and triethylamine to promote cyclization) .

- Triazole linkage : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the triazole moiety, requiring precise stoichiometry of azide and alkyne precursors .

- Amide coupling : Carbodiimide-mediated (e.g., EDC/HOBt) conjugation of the furan-3-carboxamide group to the ethyl-triazole intermediate .

Critical conditions include temperature control (reflux vs. room temperature), solvent polarity (DMF for cyclization, ethanol/water for precipitation), and catalyst purity (Cu(I) for CuAAC) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural validation employs:

- Spectroscopic techniques :

- Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) matching the calculated mass (e.g., C₁₈H₁₄N₆O₃S: 402.08 g/mol) .

- Elemental analysis : To ensure stoichiometric agreement (C, H, N, S percentages within ±0.3%) .

Advanced: What strategies can optimize the yield of the 1,2,4-oxadiazole ring formation during synthesis?

Answer:

Optimization approaches include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile, as observed in analogous oxadiazole syntheses .

- Catalyst tuning : Substoichiometric iodine (0.1–0.2 equiv) with triethylamine accelerates cyclization while minimizing side reactions .

- Microwave-assisted synthesis : Shortening reaction time (1–3 min vs. hours) to reduce degradation, as demonstrated in thiadiazole derivatives .

- Precursor purification : Pre-purification of thioamide intermediates via column chromatography (silica gel, ethyl acetate/hexane) improves oxadiazole yield by >15% .

Advanced: How do researchers address discrepancies in biological activity data across studies involving similar triazole-oxadiazole hybrids?

Answer:

Contradictions are resolved through:

- Standardized assay protocols :

- pH adjustment : Antimicrobial activity of related compounds varies with pH (e.g., enhanced activity at pH 5.5–6.5 due to protonation of oxadiazole nitrogen) .

- Strain-specific testing : Activity against Gram-negative vs. Gram-positive bacteria may differ due to membrane permeability; use isogenic strains for comparison .

- Dose-response validation : Re-evaluating IC₅₀ values under consistent conditions (e.g., 72-hour incubation for cytotoxicity assays) .

- Structural analogs : Comparing substituent effects (e.g., thiophene vs. phenyl groups) to isolate pharmacophore contributions .

Basic: What analytical techniques are employed to assess the purity and stability of this compound under various storage conditions?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95%) and detect degradation products .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C suggests room-temperature stability) .

- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks, followed by HPLC, identifies hygroscopicity or oxidation risks .

Advanced: What mechanistic insights explain the cyclization efficiency during oxadiazole formation?

Answer:

Cyclization mechanisms involve:

- Nucleophilic attack : Hydroxylamine oxygen attacks the thiocarbonyl group, followed by dehydration to form the oxadiazole ring .

- Iodine’s role : Acts as a mild oxidizer, facilitating sulfur elimination (evidenced by S₈ precipitation) and stabilizing intermediates via halogen bonding .

- Solvent effects : Acetonitrile’s low dielectric constant favors transition-state stabilization, while DMF’s high polarity accelerates ion-pair formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.